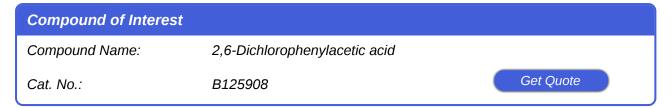


Technical Guide: Physicochemical Characteristics of 2,6-Dichlorophenylacetic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenylacetic acid (2,6-DCPAA) is a synthetic organic compound with the chemical formula C₈H₆Cl₂O₂.[1][2] It belongs to the class of phenylacetic acids, which are known for their diverse biological activities. This technical guide provides an in-depth overview of the core physicochemical characteristics of 2,6-DCPAA, detailed experimental protocols for their determination, and insights into its known biological activities and potential mechanisms of action. The information presented herein is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and materials science.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. A summary of the key physicochemical properties of **2,6-Dichlorophenylacetic acid** is presented in the table below.



Property	Value	Reference
Molecular Formula	C ₈ H ₆ Cl ₂ O ₂	[1][2]
Molecular Weight	205.04 g/mol	[2][3]
Appearance	White to off-white crystalline powder/solid	[2]
Melting Point	158-161 °C	[3][4]
Boiling Point	316 °C (estimated)	[2]
рКа	3.80	[2]
LogP	2.65	[2]
Solubility	Slightly soluble in DMSO and Methanol.[4] One source indicates it is very soluble in water.[2]	

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for measuring the key parameters of **2,6-Dichlorophenylacetic acid**.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.

Principle: A small, powdered sample of the crystalline solid is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

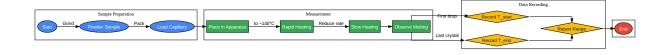
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)



- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of 2,6-Dichlorophenylacetic acid is finely powdered using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample.
 The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
- Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the
 onset of melting. The temperature at which the last crystal melts is recorded as the
 completion of melting. The melting point is reported as a range.



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Workflow for Melting Point Determination.

pKa Determination

Foundational & Exploratory





The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Principle: A solution of the weak acid (**2,6-Dichlorophenylacetic acid**) is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

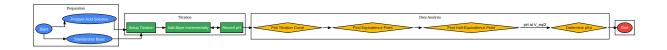
Apparatus:

- · pH meter with a combination electrode
- Burette
- Magnetic stirrer and stir bar
- Beakers
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Volumetric flasks and pipettes

Procedure:

- Solution Preparation: A precisely weighed amount of 2,6-Dichlorophenylacetic acid is dissolved in a known volume of deionized water to prepare a solution of known concentration.
- Titration Setup: The burette is filled with the standardized NaOH solution. A known volume of the 2,6-DCPAA solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
- Titration: The NaOH solution is added in small increments from the burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.
- Data Analysis: The pH values are plotted against the volume of NaOH added to generate a
 titration curve. The equivalence point is determined from the steepest part of the curve. The
 volume of NaOH at the half-equivalence point is then calculated. The pKa is equal to the pH
 of the solution at this half-equivalence point.





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Workflow for pKa Determination.

Solubility Determination

The shake-flask method is a classical and widely accepted technique for determining the aqueous solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Apparatus:

- Shake-flask or orbital shaker with temperature control
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer
- · Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm)

Procedure:



- Equilibration: An excess amount of 2,6-Dichlorophenylacetic acid is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.
- Shaking: The flask is agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the suspension is then centrifuged to further separate the solid and liquid phases.
- Sample Preparation: A clear aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining solid particles.
- Quantification: The concentration of 2,6-Dichlorophenylacetic acid in the filtered saturated solution is determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a common approach for its determination.

Principle: The compound is partitioned between two immiscible liquid phases, typically noctanol and water. The ratio of the compound's concentration in the two phases at equilibrium is determined.

Apparatus:

- Separatory funnels
- Mechanical shaker
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC, UV-Vis)
- Volumetric glassware



Procedure:

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of **2,6-Dichlorophenylacetic acid** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The separatory funnel is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The phases may be centrifuged to ensure complete separation.
- Quantification: The concentration of 2,6-Dichlorophenylacetic acid in each phase is
 determined using a suitable analytical method. The partition coefficient (P) is calculated as
 the ratio of the concentration in the n-octanol phase to the concentration in the aqueous
 phase. LogP is the logarithm of this ratio.

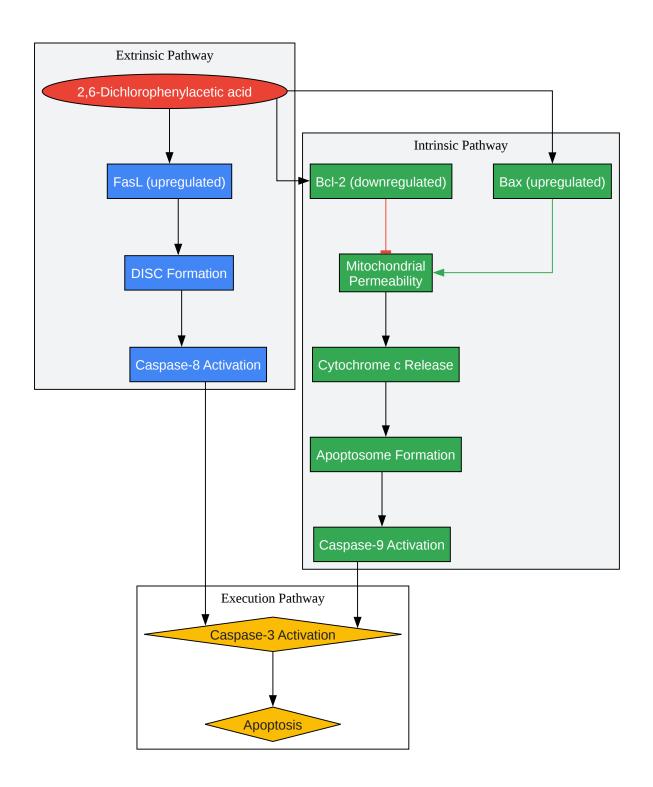
Biological Activity and Signaling Pathways

2,6-Dichlorophenylacetic acid has been identified as an inhibitor of isopenicillin N synthase (IPNS) and acyl-CoA:6-aminopenicillanic acid acyltransferase, enzymes involved in the biosynthesis of penicillin antibiotics.[4] Furthermore, it is part of a group of phenylacetate derivatives that exhibit cytostatic activity against tumor cells.[4]

Cytostatic Activity and Apoptosis

Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] This involves the upregulation of pro-apoptotic proteins such as Bax and Fas Ligand (FasL) and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] The activation of these pathways leads to the activation of caspases, which are the executioners of apoptosis.





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Proposed Apoptotic Signaling Pathway.



Conclusion

This technical guide has provided a comprehensive overview of the physicochemical characteristics of **2,6-Dichlorophenylacetic acid**, along with detailed experimental protocols for their determination. The data presented, including its molecular weight, melting point, pKa, and LogP, are fundamental for its application in research and development. Furthermore, the elucidation of its biological activities, particularly its cytostatic effects and potential to induce apoptosis, highlights its promise as a scaffold for the development of novel therapeutic agents. The provided diagrams for experimental workflows and the proposed apoptotic signaling pathway serve as valuable tools for researchers in this field. Further investigation into the specific molecular targets and signaling cascades modulated by **2,6-Dichlorophenylacetic acid** is warranted to fully understand its therapeutic potential.

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